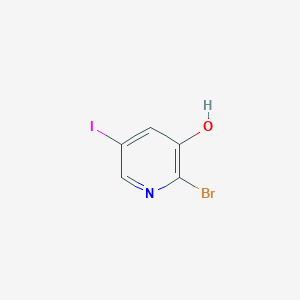

2-Bromo-5-iodopyridin-3-ol

Description

BenchChem offers high-quality 2-Bromo-5-iodopyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-iodopyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBJXACFIJFJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673892 | |

| Record name | 2-Bromo-5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-52-3 | |

| Record name | 2-Bromo-5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 2-Bromo-5-iodopyridin-3-ol in Medicinal Chemistry

[1][2]

Executive Summary: The "Linchpin" Scaffold

In the landscape of heterocyclic building blocks, 2-Bromo-5-iodopyridin-3-ol (CAS 1142191-52-3) represents a high-value "linchpin" scaffold.[1][2] Its structural utility lies in its orthogonal tri-functionality :

-

C-3 Hydroxyl: A nucleophilic handle for etherification or prodrug masking.[1][2]

-

C-5 Iodide: A "soft" electrophile highly reactive toward Pd(0) oxidative addition (Suzuki/Sonogashira couplings).[1]

-

C-2 Bromide: A "harder" electrophile positioned ortho to the nitrogen, enabling late-stage

displacements or secondary cross-couplings.[1][2]

This whitepaper provides a rigorous technical analysis of this molecule's synthesis, reactivity hierarchy, and application in high-affinity ligand design (e.g., kinase inhibitors and PET radiotracers).[1][2]

Molecular Profile & Physicochemical Properties[1][3][4][5][6][7]

Understanding the physical baseline is critical for assay development and formulation.[2]

| Property | Value | Technical Note |

| CAS Number | 1142191-52-3 | Unique identifier. |

| Molecular Formula | Halogen-rich core.[1][2][3] | |

| Molecular Weight | 299.89 g/mol | Fragment-like space (<300 MW).[1] |

| Predicted pKa (OH) | ~6.5 - 7.2 | More acidic than phenol due to the electron-deficient pyridine ring and halogen induction. |

| cLogP | ~2.1 | Moderate lipophilicity; increases significantly upon O-alkylation.[1][2] |

| Appearance | Off-white to pale yellow solid | Light Sensitive: Iodides degrade to |

| Solubility | DMSO, DMF, MeOH | Poor water solubility; requires organic co-solvent for assays.[2] |

Synthetic Access & Scalability[1][2][8]

While direct halogenation of pyridinols is possible, it often suffers from poor regioselectivity (yielding C-4/C-6 isomers).[2] The most authoritative and scalable route relies on the Sandmeyer transformation , guaranteeing the correct halogen placement.[2]

Primary Route: The Sandmeyer Sequence

This protocol ensures the bromine is installed at C-2 after the iodine is secured at C-5, or vice-versa, utilizing the directing power of the amino group before converting it.[2]

Step-by-Step Protocol:

-

Diazotization: Treat with Sodium Nitrite (

) in aqueous -

Substitution: Add Copper(I) Bromide (

) to the diazonium salt solution. -

Workup: Neutralize carefully to avoid solubilizing the amphoteric product in the aqueous phase. Extract with EtOAc.[2][5][6]

Visualization: Synthetic Workflow

Figure 1: Regioselective synthesis pathway via Sandmeyer transformation.[1][2]

Chemoselectivity & Functionalization Logic

The power of CAS 1142191-52-3 lies in its reactivity hierarchy .[1][2] A medicinal chemist can manipulate the molecule in a specific order without protecting groups, provided the correct conditions are chosen.[2]

The Reactivity Hierarchy (Order of Operations)

-

Rank 1: C-3 Hydroxyl (Nucleophile) [1]

-

Rank 2: C-5 Iodide (Soft Electrophile)

-

Rank 3: C-2 Bromide (Hard Electrophile)

Visualization: Orthogonal Reaction Map

Figure 2: The "Build-Couple-Pair" strategy for orthogonal functionalization.

Case Study: Synthesis of Nicotinic Acetylcholine Ligands

This scaffold is prominently used in the development of radiotracers for

Experimental Workflow (Based on Patent US9029557B2):

-

Etherification (Step 1):

-

Radio-labeling/Coupling (Step 2):

-

The C-5 Iodine is often replaced with a radioisotope (

via stannane precursors) or coupled to an aryl group to extend the pharmacophore. -

Self-Validating Check: Monitor the reaction by LC-MS. The bromine isotopic pattern (1:1 doublet) should persist if the reaction is selective for iodine.

-

Handling, Stability & Safety

-

Light Sensitivity: The C-I bond is photolabile.[2] Store the solid in amber vials under argon. If the solid turns brown/purple, wash with dilute sodium thiosulfate to remove liberated iodine before use.[2]

-

Toxicity: Like most halogenated pyridines, treat as a potential skin sensitizer and respiratory irritant.[2]

-

Storage: -20°C is recommended for long-term stability to prevent dehalogenation.[1][2]

References

-

Synthesis & Application in Radiotracers

-

Regioselectivity in Pyridine Couplings

-

Compound Data & Safety

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 3. 5-Bromo-3-iodopyridin-2(1H)-one | 381233-75-6 | Benchchem [benchchem.com]

- 4. 5-BROMO-3-IODO-PYRIDIN-2-OL | 381233-75-6 [chemicalbook.com]

- 5. e-century.us [e-century.us]

- 6. Page loading... [wap.guidechem.com]

- 7. US9029557B2 - Labeled A4B2 ligands and methods therefor - Google Patents [patents.google.com]

- 8. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

The Halopyridinol Scaffold: A Versatile Platform in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The halopyridinol scaffold, a deceptively simple heterocyclic motif, has proven to be a remarkably versatile and fruitful starting point in the quest for novel therapeutic agents. The strategic incorporation of a hydroxyl group and one or more halogen atoms onto a pyridine ring gives rise to a class of compounds with a rich and diverse pharmacological profile. This guide provides a comprehensive literature review of halopyridinols, delving into their synthesis, chemical properties, multifaceted biological activities, and their ever-expanding role in modern drug discovery. From the well-established antipsychotic actions of haloperidol to emerging applications in oncology, infectious diseases, and beyond, this document will explore the nuanced structure-activity relationships that govern the therapeutic potential of this important chemical class.

Introduction: The Pyridine Ring as a Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in both natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and the presence of a basic nitrogen atom, allow it to engage in a variety of non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and metal coordination.[2] This inherent ability to interact with biological targets has led to the classification of the pyridine nucleus as a "privileged structure" in medicinal chemistry – a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[2][3]

The functionalization of the pyridine ring with hydroxyl and halogen substituents dramatically expands its chemical space and biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and its ability to interact with polar residues in a protein's active site. Halogen atoms, far from being mere steric bulk, are now recognized for their profound impact on a molecule's physicochemical properties and its binding affinity for biological targets.[4] Halogens can modulate lipophilicity, metabolic stability, and pKa, and can participate in halogen bonding, a non-covalent interaction with Lewis bases that is increasingly being exploited in rational drug design.[5][6] The interplay of these substituents on the pyridinol core gives rise to a vast array of compounds with diverse therapeutic applications.

Synthetic Strategies for Accessing the Halopyridinol Core

The synthesis of halopyridinols can be approached through several strategic pathways, primarily involving either the introduction of a hydroxyl group onto a pre-existing halopyridine or the halogenation of a pyridinol. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution of Halopyridines

A common and direct method for the synthesis of hydroxypyridines is the nucleophilic aromatic substitution (SNAr) of a corresponding halopyridine. This approach is particularly effective when the halogen is at the 2- or 4-position, as the pyridine nitrogen can stabilize the negatively charged Meisenheimer intermediate.

Experimental Protocol: Synthesis of 3-Hydroxypyridine from 3-Chloropyridine [7]

This protocol describes the conversion of 3-chloropyridine to 3-hydroxypyridine via a high-temperature hydrolysis reaction.

-

Step 1: Hydrolysis.

-

Dissolve 3-chloropyridine in a suitable high-boiling solvent (e.g., diethylene glycol).[7]

-

Heat the solution to 130-140 °C.[7]

-

Add a basic hydroxide solution (e.g., aqueous sodium hydroxide) portion-wise to the reaction mixture.[7]

-

Maintain the temperature and stir for 2 hours after the addition is complete.[7]

-

After the reaction, remove the solvent by distillation. Add deionized water and distill again to remove residual solvent.[7]

-

-

Step 2: Neutralization and Isolation.

-

Cool the reaction mixture to room temperature.[7]

-

Neutralize the solution to a pH of 6-7 using concentrated hydrochloric acid.[7]

-

Evaporate the water under reduced pressure.[7]

-

Cool the residue to 60-70 °C and add methanol. Reflux with stirring for 30 minutes.[7]

-

Cool to room temperature and filter to remove inorganic salts.[7]

-

Concentrate the filtrate and purify the crude product by reduced pressure distillation to yield 3-hydroxypyridine.[7]

-

Halogenation of Pyridinols

Direct halogenation of a pyridinol can be an effective strategy, particularly for the synthesis of bromo- and iodopyridinols. The regioselectivity of the halogenation is influenced by the position of the hydroxyl group and the reaction conditions.

Multi-step Synthesis from Acyclic Precursors

More complex substituted halopyridinols can be constructed from acyclic precursors through cyclization reactions. These methods offer greater flexibility in introducing a variety of substituents onto the pyridine ring.

Experimental Protocol: Preparation of 2-Chloro-5-hydroxypyridine [8]

This multi-step synthesis starts from 2-amino-5-bromopyridine.

-

Step 1: Diazotization and Chlorination to form 5-bromo-2-chloropyridine.

-

Dissolve 2-amino-5-bromopyridine in concentrated hydrochloric acid and cool to -4°C.[8]

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 8°C.[8]

-

Allow the mixture to warm to 15°C and then pour it into ice water.[8]

-

Collect the precipitate by filtration, wash with water, and then dissolve in dichloromethane.[8]

-

Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain 5-bromo-2-chloropyridine.[8]

-

-

Step 2: Borylation and Hydrolysis to form 2-Chloro-5-hydroxypyridine.

-

Dissolve 5-bromo-2-chloropyridine in dry ether and cool to -76°C under a nitrogen atmosphere.[8]

-

Add n-butyllithium dropwise, maintaining the temperature below -71°C.[8]

-

Stir for 30 minutes, then add trimethyl borate while keeping the temperature below -100°C.[8]

-

Allow the mixture to warm to 0°C, then re-cool to -75°C and add a solution of acetic acid.[8]

-

Warm to room temperature and add water and ether. Separate the layers and wash the organic layer with a saturated sodium bisulfite solution.[8]

-

Concentrate the organic layer and dissolve the crude product in 2N NaOH.[8]

-

Extract the alkaline layer with ether, then acidify the aqueous layer with NaHSO4·H2O to precipitate the product.[8]

-

Extract the product into ether, dry the organic layer with magnesium sulfate, and remove the solvent under vacuum to yield 2-chloro-5-hydroxypyridine.[8]

-

Biological Activities and Therapeutic Applications of Halopyridinols

The halopyridinol scaffold is associated with a remarkably broad spectrum of biological activities, a testament to its versatility in interacting with a wide range of biological targets.[2][9] The nature and position of the halogen and hydroxyl groups, as well as other substituents on the pyridine ring, play a critical role in determining the specific pharmacological profile of a given derivative.

Central Nervous System (CNS) Activity

The most prominent example of a CNS-active halopyridinol is haloperidol , a butyrophenone derivative containing a 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl moiety. It is a potent antagonist of the dopamine D2 receptor and is widely used as an antipsychotic medication for the treatment of schizophrenia, Tourette syndrome, and other psychiatric disorders. While haloperidol itself is a complex molecule, the core principle of a halogenated aryl group in proximity to a hydroxyl-bearing piperidine ring highlights the importance of these functionalities for CNS receptor interactions.[10]

The lipophilicity imparted by the halogen atom is crucial for blood-brain barrier penetration, a prerequisite for CNS activity. The optimal lipophilicity for CNS drugs is generally considered to be in the range of logP 2 to 4.[11]

Anticancer Activity

Numerous pyridine derivatives have demonstrated significant anticancer activity, and the incorporation of halogens can enhance this effect.[4][12] The antiproliferative activity of pyridine derivatives has been linked to the number and position of various substituents, including halogens.[4] For instance, some studies have shown that pyridine derivatives with halogen atoms can exhibit lower antiproliferative activity, suggesting that the specific placement and electronic effects of the halogen are critical.[4]

Conversely, the targeted introduction of fluorine into heterocyclic scaffolds, including those that can be considered precursors or analogs to pyridinols, has been a successful strategy in developing novel anticancer agents. For example, fluorinated pyrazoles and perfluoroalkyltriazole-appended 2'-deoxyuridines have shown promise as anticancer drug candidates.[13][14]

Antimicrobial Activity

Halogenated pyridine derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogens.

-

Antibacterial Activity: Pyridine derivatives have been shown to possess antibacterial properties.[15][16][17] For example, a series of 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives exhibited broad-spectrum activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[15] Bromo-substituted dispiropyrrolidine oxindoles have also been identified as potent molecules against S. aureus.[18]

-

Antifungal Activity: The antifungal potential of halogenated heterocyclic compounds is also well-documented.[19][20][21] For instance, N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives have demonstrated good antifungal activity.[19] Structure-activity relationship (SAR) studies of amiloride analogs, which contain a pyrazine ring (a diazine analog of pyridine), revealed that hydrophobic substitutions, which can include halogens, on the 5-amino group led to improvements in antifungal activity.[22]

Antiviral Activity

Halogenated compounds have shown potential against a variety of viruses.[23][24] The mechanisms of action can be diverse, including the inhibition of viral RNA, or interference with viral proteins involved in replication. For example, halogenated emodin derivatives have demonstrated antiviral activity against human coronavirus NL63.[25]

Enzyme Inhibition

The halopyridinol scaffold can serve as a template for the design of enzyme inhibitors.[26][][28] The hydroxyl group can mimic the functionality of amino acid residues in an enzyme's active site, while the halogen can enhance binding affinity through halogen bonding or by modifying the electronic properties of the molecule. For instance, pyrazole-1-carboxamidine, a related heterocyclic compound, has been shown to inhibit nitric oxide synthase (NOS) isoforms.[26] The design of enzyme inhibitors is a cornerstone of modern drug discovery, and halopyridinols represent a promising starting point for the development of novel inhibitors for a variety of enzymatic targets.[][29][30]

Structure-Activity Relationships (SAR) of Halopyridinols

The biological activity of halopyridinols is exquisitely sensitive to the nature of the halogen, its position on the pyridine ring, and the presence of other substituents. Understanding these structure-activity relationships is paramount for the rational design of new and improved therapeutic agents.[6][22][31]

Key SAR Observations:

-

Nature of the Halogen: The size, electronegativity, and polarizability of the halogen atom significantly influence its interaction with biological targets. For instance, iodine, being the largest and most polarizable of the common halogens, is a strong halogen bond donor and can form highly directional and stabilizing interactions with electron-rich atoms in a protein's binding pocket.[5] In contrast, fluorine, the smallest and most electronegative halogen, is a weak halogen bond donor but can significantly alter the pKa and metabolic stability of a molecule.[21]

-

Position of the Halogen: The regiochemistry of halogenation has a profound impact on biological activity. The position of the halogen determines its spatial relationship with other functional groups on the pyridinol and its ability to interact with specific residues in the target protein.

-

Influence of Other Substituents: The presence of other functional groups on the pyridine ring can modulate the electronic properties of the ring and influence the overall conformation of the molecule, thereby affecting its binding affinity and selectivity.

Data on Antiproliferative Activity of Substituted Pyridine Derivatives against HeLa Cells [4]

| Compound | Substituents | IC50 (µM) |

| Derivative 1 | Two -OMe groups | >50 |

| Derivative 2 | Three -OMe groups | 12 |

This table illustrates the principle that increasing the number of certain substituents can enhance antiproliferative activity.[4]

Future Perspectives and Conclusion

The halopyridinol scaffold continues to be a rich source of inspiration for the discovery of new drugs. The inherent versatility of the pyridine ring, combined with the tunable properties imparted by hydroxyl and halogen substituents, provides a powerful platform for the design of molecules with a wide array of biological activities. Future research in this area will likely focus on:

-

Elucidation of Novel Mechanisms of Action: Moving beyond the well-trodden path of dopamine receptor antagonism, researchers will continue to explore the diverse molecular targets of halopyridinols in areas such as oncology and infectious diseases.

-

Rational Design Based on Structural Biology: The increasing availability of high-resolution crystal structures of drug targets will enable more precise, structure-based design of halopyridinol derivatives with enhanced potency and selectivity.

-

Exploitation of Halogen Bonding: A deeper understanding of the principles of halogen bonding will guide the strategic incorporation of halogens to optimize ligand-receptor interactions.

-

Development of Novel Synthetic Methodologies: The discovery of new and efficient methods for the synthesis and functionalization of halopyridinols will accelerate the exploration of this chemical space.

Visualizations

Key Functional Groups of Halopyridinols

Caption: Core components of the halopyridinol scaffold.

Drug Discovery Workflow for Halopyridinol Derivatives

Sources

- 1. Synthesis and in vitro antifungal activities of new 3-substituted benzopyrone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives - Chemisty Research Journal [chemrj.org]

- 7. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

- 8. guidechem.com [guidechem.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. A common structural model for central nervous system drugs and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives [mdpi.com]

- 13. Design, synthesis, and anticancer activities of novel perfluoroalkyltriazole-appended 2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 15. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of tryptanthrin appended dispiropyrrolidine oxindoles and their antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajprd.com [ajprd.com]

- 20. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Antiviral Activities of Halogenated Emodin Derivatives against Human Coronavirus NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. google.com [google.com]

- 30. Enzyme stimulation and inhibition in the metabolism of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Halogenated Pyridinols and a Note on Tautomerism

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-iodo-pyridin-2-ol: A Key Pharmaceutical Intermediate

Halogenated pyridines and their derivatives are foundational scaffolds in modern medicinal chemistry, appearing in the structures of numerous pharmaceuticals and agrochemicals. Their utility stems from the pyridine ring's ability to engage in hydrogen bonding and other non-covalent interactions, while the halogen substituents provide key vectors for further chemical modification, most notably through cross-coupling reactions. This guide focuses on the synthesis of a particularly useful, di-halogenated pyridinol building block: 5-Bromo-3-iodo-pyridin-2-ol .

It is crucial to address the nomenclature from the outset. The target molecule, 2-Bromo-5-iodopyridin-3-ol, exists in a tautomeric equilibrium with its pyridin-2-one form, 5-Bromo-3-iodo-pyridin-2-ol. In the solid state and in most solvents, the equilibrium heavily favors the pyridin-2-one (or "pyridone") tautomer due to its greater stability, arising from favorable intermolecular hydrogen bonding and resonance stabilization.[1][2] Therefore, while both names refer to species in equilibrium, the practical synthesis yields and isolates the pyridone form. This guide will detail the established synthetic route to 5-Bromo-3-iodo-pyridin-2-ol .

Synthetic Strategy: A Multi-Step Approach from 2-Aminopyridine

The first synthesis of 5-Bromo-3-iodo-pyridin-2-ol is not attributed to a single "discovery" paper but rather has been developed through a logical, multi-step sequence, leveraging well-established reactions in heterocyclic chemistry. The most common and scalable approach begins with the readily available and inexpensive starting material, 2-aminopyridine.[3] The overall strategy involves a three-step sequence:

-

Regioselective Bromination: Introduction of a bromine atom at the C5 position of 2-aminopyridine. This position is activated by the amino group, directing electrophilic substitution.

-

Regioselective Iodination: Introduction of an iodine atom at the C3 position. This step further functionalizes the ring, creating a versatile intermediate.

-

Diazotization and Hydrolysis: Conversion of the C2 amino group to a hydroxyl group (via a diazonium salt intermediate) to yield the final pyridin-2-one product.[4]

This pathway is efficient because it controls the sequential introduction of the halogen atoms and the hydroxyl group by leveraging the directing effects of the substituents present on the pyridine ring at each stage.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-bromopyridine

The critical first step is the selective bromination of 2-aminopyridine at the 5-position. While various brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred in a laboratory setting for its ease of handling and high selectivity, minimizing the formation of the 2-amino-3,5-dibromopyridine byproduct.[3][5]

Causality of Experimental Choices:

-

Reagent: NBS is an electrophilic brominating agent. The amino group at C2 is a strong activating group that directs electrophilic substitution to the ortho (C3) and para (C5) positions. Steric hindrance from the amino group disfavors substitution at C3, making the C5 position the primary site of attack.

-

Solvent: Acetone is a suitable polar aprotic solvent that dissolves the starting material and facilitates the reaction.[3]

-

Temperature: Performing the addition at a low temperature (e.g., 10°C) helps to control the reaction rate and further enhance selectivity, preventing over-bromination.[3]

Detailed Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in acetone.

-

Cool the flask in an ice bath to approximately 10°C.

-

Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains low.

-

After the addition is complete, allow the mixture to stir for an additional 30-60 minutes.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue can be recrystallized from 90% ethanol to yield 2-amino-5-bromopyridine as a solid.[3] The primary byproduct, 2-amino-3,5-dibromopyridine, can be removed via this recrystallization or by column chromatography if necessary.[3][5]

Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine

With 2-amino-5-bromopyridine in hand, the next step is the introduction of an iodine atom at the C3 position. This is another electrophilic aromatic substitution, and a common, effective method utilizes a combination of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium.[6]

Causality of Experimental Choices:

-

Reagents: In the presence of an acid (sulfuric acid), potassium iodate and potassium iodide react in situ to generate iodine monochloride (ICl) or a related electrophilic iodine species (I⁺), which is the active iodinating agent.

-

Acidic Medium: The reaction is performed in sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack. However, the strong activating effect of the amino group still directs the incoming electrophile to the C3 position.

-

Temperature: Heating the reaction (e.g., to 100°C) is necessary to overcome the deactivation of the ring and drive the iodination to completion.[3][6]

Detailed Protocol:

-

To a solution of 2-amino-5-bromopyridine (1 equivalent) in 2M sulfuric acid, add potassium iodate (0.5 equivalents) portion-wise with stirring.[3][6]

-

Heat the mixture to 90-100°C.

-

Prepare a solution of potassium iodide (0.6 equivalents) in water and add it dropwise to the heated reaction mixture over 1-2 hours.[6]

-

Maintain the temperature and continue stirring for an additional 2-3 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Carefully neutralize the mixture by adding a base (e.g., concentrated ammonia or sodium hydroxide solution) until the pH is approximately 8-9. This will precipitate the product.[3][6]

-

Collect the solid product by filtration, wash it with cold water, and recrystallize from a suitable solvent to obtain pure 2-amino-5-bromo-3-iodopyridine.

Step 3: Synthesis of 5-Bromo-3-iodo-pyridin-2-ol

The final transformation involves converting the amino group of 2-amino-5-bromo-3-iodopyridine into a hydroxyl group. This is achieved via a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate.[4]

Causality of Experimental Choices:

-

Diazotization: The primary amino group is converted into a diazonium salt (-N₂⁺) using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (like sulfuric acid) at low temperatures. Diazonium salts are excellent leaving groups.

-

Hydrolysis: The diazonium salt is unstable and, upon gentle warming in the aqueous acidic solution, is displaced by water, which acts as a nucleophile. Subsequent deprotonation yields the final pyridin-2-ol product.

-

Low Temperature: The formation of the diazonium salt must be carried out at low temperatures (0-5°C) to prevent its premature decomposition and the formation of unwanted side products.

Detailed Protocol:

-

Suspend 2-amino-5-bromo-3-iodopyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.

-

Add the sodium nitrite solution dropwise to the pyridine suspension, maintaining the temperature below 5°C.

-

Stir the mixture at this low temperature for 1-2 hours.

-

Slowly warm the reaction mixture to room temperature and then gently heat to facilitate the hydrolysis of the diazonium salt until nitrogen evolution ceases.

-

Cool the mixture and neutralize it to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 5-Bromo-3-iodo-pyridin-2-ol.

Data Presentation: Summary of Synthetic Steps

| Step | Starting Material | Key Reagents | Solvent | Temp. | Yield |

| 1 | 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | 10°C | ~95%[3] |

| 2 | 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | Water | 90-100°C | 74-95%[3][6] |

| 3 | 2-Amino-5-bromo-3-iodopyridine | NaNO₂, H₂SO₄ | Water | 0-5°C then heat | - |

| Yield for Step 3 can vary and is often reported for the subsequent reaction without isolating the intermediate. |

Visualizations

Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Synthetic Workflow

Caption: Overall synthetic pathway to 5-Bromo-3-iodo-pyridin-2-ol.

References

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate. Available at: [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Technology Research. Available at: [Link]

- A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

-

Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. Available at: [Link]

-

2-Hydroxypyridine-Tautomerism. ChemTube3D. Available at: [Link]

-

Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap. Available at: [Link]

- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. Google Patents.

- Synthesis method of 2-amino-5-iodopyridine. Google Patents.

-

Salts of 2-amino-5-iodopyridinium. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

-

2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-iodopyridin-3-ol: Strategic Selection of Starting Materials and Synthetic Execution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Bromo-5-iodopyridin-3-ol, a key heterocyclic building block in medicinal chemistry and drug development. The document emphasizes the critical role of starting material selection in dictating the overall efficiency and success of the synthesis. Two primary strategic approaches are detailed: the direct, regioselective halogenation of a substituted pyridin-3-ol precursor and a multi-step pathway commencing from a commercially available aminopyridine. This guide offers an expert-driven analysis of the chemical principles underpinning these routes, complete with detailed experimental protocols, mechanistic considerations, and visual aids to facilitate a thorough understanding of the synthetic landscape.

Introduction: The Significance of 2-Bromo-5-iodopyridin-3-ol in Modern Drug Discovery

Substituted pyridines are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in medicinal chemistry. Specifically, poly-halogenated pyridinols, such as 2-Bromo-5-iodopyridin-3-ol, serve as versatile intermediates, offering multiple, orthogonal points for further chemical modification. The bromine and iodine atoms can be selectively manipulated through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the hydroxyl group provides a handle for etherification, esterification, or can influence the molecule's overall physicochemical properties. Understanding the efficient synthesis of such highly functionalized heterocycles is therefore of paramount importance to the drug development pipeline.

Strategic Imperative: The Choice of Starting Material

The foundation of any successful synthetic campaign lies in the judicious selection of the starting material. This choice influences not only the number of synthetic steps and overall yield but also the complexity of purification and the cost-effectiveness of the process. For the synthesis of 2-Bromo-5-iodopyridin-3-ol, two principal starting material strategies emerge as the most viable and are explored in detail below.

Synthetic Strategy I: Direct Regioselective Iodination of 2-Bromopyridin-3-ol

A convergent and atom-economical approach to the target molecule involves the direct iodination of a readily available precursor that already contains the core pyridin-3-ol structure with one of the required halogen substituents. 2-Bromopyridin-3-ol stands out as a prime candidate for this strategy due to its commercial availability.

Mechanistic Rationale and Regiochemical Considerations

The direct iodination of 2-bromopyridin-3-ol is an electrophilic aromatic substitution reaction. The regiochemical outcome of this transformation is governed by the cumulative directing effects of the existing substituents: the bromo group at the 2-position, the hydroxyl group at the 3-position, and the nitrogen atom within the pyridine ring.

-

Hydroxyl Group (-OH) at C3: The hydroxyl group is a strongly activating, ortho-, para- directing group. It increases the electron density of the pyridine ring through resonance, facilitating electrophilic attack at the positions ortho (C2 and C4) and para (C6) to it.

-

Bromo Group (-Br) at C2: The bromo group is a deactivating, ortho-, para- directing group. While it withdraws electron density inductively, it can donate electron density through resonance, directing incoming electrophiles to the ortho (C3) and para (C6) positions.

-

Pyridine Nitrogen: The nitrogen atom is an electron-withdrawing group, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta positions (C3 and C5).

The interplay of these directing effects makes the prediction of the precise site of iodination complex. However, reports in the literature suggest that under specific conditions, iodination at the C5 position of substituted pyridones and pyridines is achievable.[1] This provides a strong basis for exploring this direct approach.

Recommended Iodination Protocol

The use of N-iodosuccinimide (NIS) in a suitable solvent is a well-established and effective method for the iodination of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol: C5-Iodination of 2-Bromopyridin-3-ol

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromopyridin-3-ol (1.0 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add N-iodosuccinimide (1.1 to 1.5 equivalents) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-Bromo-5-iodopyridin-3-ol.

Table 1: Reagents and Suggested Quantities for Iodination

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Suggested Mass (for 1 mmol scale) |

| 2-Bromopyridin-3-ol | 1.0 | 174.00 | 174 mg |

| N-Iodosuccinimide (NIS) | 1.2 | 224.99 | 270 mg |

| Acetonitrile | - | 41.05 | 5-10 mL |

Diagram 1: Synthetic Route via Direct Iodination

Caption: Direct C5-iodination of 2-bromopyridin-3-ol.

Synthetic Strategy II: A Multi-Step Approach from 2-Aminopyridine

An alternative and highly versatile strategy commences with a more fundamental starting material, 2-aminopyridine. This route offers greater flexibility in the introduction of the various functional groups, albeit at the cost of a longer synthetic sequence.

Overview of the Synthetic Pathway

This multi-step synthesis involves a carefully orchestrated sequence of bromination, iodination, and diazotization reactions to construct the target molecule. The synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, from 2-aminopyridine has been well-documented and serves as a blueprint for this approach.[2][3]

Diagram 2: Multi-step Synthesis from 2-Aminopyridine

Caption: Stepwise synthesis of the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

This initial bromination selectively occurs at the C5 position, which is para to the activating amino group.

Protocol:

-

Dissolve 2-aminopyridine (1.0 equivalent) in acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in acetone, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield 2-amino-5-bromopyridine.[2]

Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine

The subsequent iodination is directed to the C3 position, ortho to the amino group.

Protocol:

-

Dissolve 2-amino-5-bromopyridine (1.0 equivalent) in a mixture of acetic acid and water.

-

Carefully add concentrated sulfuric acid.

-

Add iodine (1.2 equivalents) and an oxidizing agent such as periodic acid or potassium iodate.

-

Heat the reaction mixture to 80 °C and stir for several hours.

-

Cool the mixture, pour it onto ice, and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Collect the solid by filtration and purify as necessary.[4]

Step 3: Synthesis of 2-Bromo-5-iodopyridin-3-ol

The final step involves the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.

Protocol:

-

Dissolve 2-amino-5-bromo-3-iodopyridine (1.0 equivalent) in concentrated sulfuric acid at low temperature (0-5 °C).

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the low temperature to form the diazonium salt.

-

Carefully heat the reaction mixture to induce the decomposition of the diazonium salt and the introduction of the hydroxyl group.

-

Cool the reaction mixture and neutralize it to precipitate the final product, 2-Bromo-5-iodopyridin-3-ol.

-

Collect the product by filtration and purify by recrystallization or column chromatography.

Comparative Analysis of Synthetic Strategies

Table 2: Comparison of Synthetic Routes

| Feature | Strategy I: Direct Iodination | Strategy II: Multi-step Synthesis |

| Starting Material | 2-Bromopyridin-3-ol | 2-Aminopyridine |

| Number of Steps | 1 | 3 |

| Overall Yield | Potentially higher | Generally lower due to multiple steps |

| Atom Economy | High | Moderate |

| Key Challenge | Achieving high regioselectivity in the iodination step | Handling of diazonium salt intermediates |

| Flexibility | Limited to the specific starting material | Higher, allows for more diverse modifications |

| Cost-Effectiveness | Potentially more cost-effective due to fewer steps | May be more expensive due to more reagents and steps |

Conclusion and Future Perspectives

The synthesis of 2-Bromo-5-iodopyridin-3-ol can be approached through two primary and effective strategies. The choice between the direct iodination of 2-bromopyridin-3-ol and the multi-step synthesis from 2-aminopyridine will depend on the specific requirements of the research or development program, including scale, cost, and available resources. The direct approach is elegant and efficient, provided that the regioselectivity of the iodination can be reliably controlled. The multi-step route, while longer, offers greater flexibility and is built upon well-established chemical transformations.

Future research in this area may focus on the development of more selective and milder iodination reagents and conditions to further improve the efficiency of the direct approach. Additionally, the exploration of novel synthetic routes, potentially involving C-H activation or other modern synthetic methodologies, could provide even more streamlined access to this valuable chemical entity.

References

- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research.

- How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? - FAQ - Guidechem. Guidechem.

- How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL? - FAQ - Guidechem. Guidechem.

Sources

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 3. ijssst.info [ijssst.info]

- 4. guidechem.com [guidechem.com]

Strategic Utilization of 2-Bromo-5-iodopyridin-3-ol in Medicinal Chemistry

The following is an in-depth technical guide regarding the chemical entity 2-Bromo-5-iodopyridin-3-ol .

A Technical Guide to Regioselective Functionalization and Scaffold Design

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), 2-Bromo-5-iodopyridin-3-ol (CAS: 1142191-52-3) represents a "privileged scaffold." Its value lies not merely in its structure, but in its orthogonal reactivity . The molecule presents three distinct chemical handles—a phenol-like hydroxyl group, a reactive iodide at C5, and a less reactive bromide at C2—allowing chemists to sequentially construct complex trisubstituted pyridines with high regiocontrol.

This guide provides a validated roadmap for utilizing this scaffold, moving beyond basic nomenclature to explore its electronic properties, synthesis, and application in synthesizing high-affinity ligands such as nicotinic acetylcholine receptor (nAChR) tracers.

Structural Analysis & Nomenclature

IUPAC Derivation

The systematic name 2-Bromo-5-iodopyridin-3-ol is derived based on IUPAC priority rules for heterocyclic compounds:

-

Parent Structure: The six-membered ring containing nitrogen is pyridine .

-

Principal Functional Group: The hydroxyl group (-OH) has priority over halogens, designating the suffix -ol .

-

Numbering: The nitrogen atom is position 1. Numbering proceeds toward the hydroxyl group to give it the lowest possible locant.

-

Substituents: Listed alphabetically (Bromo before Iodo).

Final Name: 2-Bromo-5-iodopyridin-3-ol[1][2][3][4][][6][7][8][9][10][]

Electronic Profile & Reactivity Map

The molecule’s utility is defined by the electronic interplay between the electron-deficient pyridine ring and its substituents.

-

Position 3 (Hydroxyl): Acts as a nucleophile. The electron-withdrawing nature of the pyridine ring and the ortho/para halogens increases the acidity of this phenol equivalent (estimated pKa < 8.0), facilitating alkylation under mild conditions.

-

Position 5 (Iodide): The "Soft" Electrophile. The C-I bond is weaker and located at the

-position (meta-like) relative to Nitrogen. It is highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) and Lithium-Halogen exchange. -

Position 2 (Bromide): The "Hard" Electrophile. Located at the

-position (ortho) to Nitrogen. It is deactivated relative to the iodide in Pd-catalysis but activated for Nucleophilic Aromatic Substitution (

Figure 1: Orthogonal reactivity map of the scaffold. Each position requires specific conditions for activation, allowing sequential functionalization.

Synthetic Access & Sourcing

While commercially available (e.g., Sigma-Aldrich, BLD Pharm), in-house preparation is often required for scale-up. The synthesis typically relies on the sequential halogenation of 3-hydroxypyridine or 5-iodo-3-pyridinol.

Validated Sourcing Data

-

Appearance: Off-white to pale yellow solid

-

Solubility: Soluble in DMSO, DMF, THF; sparingly soluble in water.

Chemoselective Functionalization Protocols

The power of this scaffold is the ability to react at the Oxygen, Iodine, and Bromine atoms in a specific order without protecting groups for the halogens.

Step 1: O-Functionalization (The Anchor)

The hydroxyl group is typically functionalized first to establish the core ether linkage. This prevents catalyst poisoning by the acidic proton in subsequent metal-catalyzed steps.

Protocol: Mitsunobu Etherification Context: Synthesis of nicotinic ligands (e.g., Niofene precursors).

-

Reagents: 2-Bromo-5-iodopyridin-3-ol (1.0 equiv), Alcohol (e.g., N-Boc-pyrrolidinemethanol, 1.0 equiv), Triphenylphosphine (

, 1.2 equiv). -

Solvent: Anhydrous THF (0.1 M).

-

Procedure:

-

Cool the solution to 0°C under Argon.

-

Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise.

-

Allow to warm to room temperature and stir for 12–16 hours.

-

-

Workup: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

-

Yield Expectation: 40–70% depending on the steric bulk of the alcohol.

Step 2: C5-Selective Coupling (The Pivot)

The C5-Iodine bond is significantly more reactive towards oxidative addition by Palladium(0) than the C2-Bromine bond. This allows for chemoselective cross-coupling at C5 while leaving the C2-Br intact.

Protocol: Selective Suzuki-Miyaura Coupling

-

Reagents: O-Alkylated intermediate (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

(3-5 mol%), -

Solvent: Dioxane/Water (4:1).

-

Temperature: 60–80°C (Control is critical; >90°C may activate the Bromide).

-

Mechanism: The Pd inserts into the weaker C-I bond. The steric hindrance at C2 (ortho to Nitrogen) further protects the Bromide.

Step 3: C2-Functionalization (The Capstone)

With the C5 position derivatized, the C2-Bromide can now be activated. This position is ideal for introducing amines via Buchwald-Hartwig coupling or

Protocol:

-

Reagents: C5-substituted intermediate, Primary/Secondary Amine (excess).

-

Conditions: Heat to 100–120°C in DMSO or NMP.

-

Note: If the amine is non-nucleophilic, switch to Pd-catalyzed Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu).

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing a trisubstituted library using this scaffold.

Figure 2: Step-wise chemoselective functionalization workflow.

Case Study: Synthesis of PET Imaging Agents

The primary literature application of 2-Bromo-5-iodopyridin-3-ol is in the synthesis of Niofene and related ligands for nicotinic acetylcholine receptors (

-

Objective: Create a ligand with high affinity for nAChRs to image neurodegenerative diseases.

-

Role of Scaffold:

-

The 3-OH anchors a pyrrolidine moiety (essential for receptor binding).

-

The 5-I and 2-Br positions tune the lipophilicity and metabolic stability.

-

In specific radiotracer applications (

), the halogens serve as leaving groups for late-stage radio-fluorination.

-

Data Summary of Niofene Precursor Synthesis:

| Parameter | Condition/Result |

| Starting Material | 2-Bromo-5-iodopyridin-3-ol (CAS 1142191-52-3) |

| Reagent | (S)-N-Boc-2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole |

| Coupling Method | Mitsunobu (DIAD/PPh3/THF) |

| Yield | 42% (isolated) |

| Purification | Preparative TLC (EtOAc/Hexane 1:[1][10]4) |

| Significance | Established the core ether linkage before halogen manipulation. |

References

-

Sigma-Aldrich. Product Specification: 2-Bromo-5-iodopyridin-3-ol (CAS 1142191-52-3). [4]

-

PubChem. Compound Summary: 2-Bromo-5-iodopyridin-3-ol. [12]

-

Pandey, S. K., et al. (2012). "Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors." Bioorganic & Medicinal Chemistry Letters. (Detailed synthesis protocol).

-

BOC Sciences. Building Block Data: 2-Bromo-5-iodopyridin-3-ol.

Sources

- 1. Synthesis and evaluation of 2-18F-fluoro-5-iodo-3-[2-(S)-3,4-dehydropyrrolinylmethoxy]pyridine (18F-Niofene) as a potential imaging agent for nicotinic α4β2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1142191-52-3|2-Bromo-5-iodopyridin-3-ol|BLD Pharm [bldpharm.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. 2-ブロモ-5-ヨードピリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1142191-52-3 | 2-Bromo-5-iodopyridin-3-ol - AiFChem [aifchem.com]

- 7. 2-Bromo-5-iodopyridin-3-ol [1142191-52-3] | Chemsigma [chemsigma.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 2-bromo-5-iodopyridin-3-ol,(CAS# 1142191-52-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. e-century.us [e-century.us]

- 12. PubChemLite - 2-bromo-5-iodopyridin-3-ol (C5H3BrINO) [pubchemlite.lcsb.uni.lu]

High-Precision Thermochemical Profiling of 2-Bromo-5-iodopyridin-3-ol

A Methodological Guide for Process Safety & Synthetic Optimization[1][2]

Executive Summary

2-Bromo-5-iodopyridin-3-ol (CAS: Variable/Analogous to 1138444-24-2) represents a "privileged scaffold" in drug discovery due to its orthogonal reactivity.[1][2] The presence of three distinct functional handles—a phenol (–OH), a labile C–I bond, and a robust C–Br bond—allows for sequential, regioselective cross-coupling reactions.[1][2][3]

However, the thermochemical landscape of this molecule is complex.[2] The high electron density of the iodine atom, combined with the hydrogen-bond donating capability of the hydroxyl group, creates a solid-state lattice energy that significantly influences solubility and sublimation. Furthermore, the weak C–I bond presents specific thermal stability risks during scale-up.[1][2][3]

This guide provides a comprehensive framework for determining the thermochemical properties of this compound, blending theoretical prediction with rigorous experimental protocols.[2][3]

Part 1: Molecular Architecture & Predicted Properties[1][2]

Before initiating wet-lab calorimetry, a theoretical baseline is required to set instrument parameters (e.g., DSC ramp rates, bomb calorimeter sample mass).[1][2]

1.1 Structural Thermochemistry

The molecule is a tri-substituted pyridine.[2][3] The enthalpy of formation (

Table 1: Predicted vs. Estimated Thermochemical Parameters

| Property | Symbol | Predicted Value (Method) | Experimental Target Range | Significance |

| Enthalpy of Formation | TBD via Combustion | Critical for reaction heat balance calculations.[1][2] | ||

| Melting Point | TBD via DSC | High MP expected due to intermolecular H-bonding (OH | ||

| Boiling Point | N/A (Decomposes) | Do Not Measure | Likely decomposes prior to boiling; use sublimation data.[1][2][3] | |

| C–I Bond Dissociation | N/A | Primary site of oxidative addition; weakest link.[1][3] | ||

| C–Br Bond Dissociation | N/A | Secondary reaction site; thermally more stable.[1][3] |

Note on Prediction: The enthalpy values are estimated using Benson’s Group Additivity method modified for heteroaromatics. The presence of the heavy iodine atom introduces relativistic effects that standard semi-empirical methods (PM3) may underestimate.[3]

Part 2: Experimental Determination Framework

To validate the theoretical values, the following self-validating protocols must be employed.

2.1 Protocol A: Rotating Bomb Combustion Calorimetry

Standard static bomb calorimetry is unsuitable for 2-Bromo-5-iodopyridin-3-ol.[1][2] The combustion of organohalogens produces free halogens (

Corrective Protocol:

-

Equipment: Isoperibol Rotating Bomb Calorimeter (e.g., Parr 6200 equivalent).

-

Lining: Tantalum or Platinum lined bomb (steel will corrode and skew heat data).[1][2][3]

-

Combustion Aid: Use a specific amount of arsenious oxide (

) solution in the bomb.[2][3] -

Washburn Corrections: Post-combustion, the bomb liquid must be titrated to determine the exact concentration of nitric acid (from

) and hydrohalic acids to apply standard thermodynamic corrections.

2.2 Protocol B: Sublimation Enthalpy via Knudsen Effusion

Since the molecule is a solid with a likely high melting point, the Enthalpy of Sublimation (

-

Procedure:

Part 3: Process Safety & Stability (DSC/TGA)

The weak C–I bond poses a specific deflagration risk.[2][3] If the compound is subjected to temperatures approaching

3.1 Differential Scanning Calorimetry (DSC) Workflow

-

Crucial Setting: Use Gold-plated high-pressure crucibles . Aluminum pans may react catalytically with halogenated pyridines at high temperatures, creating a false "exotherm" (thermite-like reaction).[1][2][3]

-

Ramp Rate:

C/min (Standard) and

Visualization of Characterization Logic:

Figure 1: The logical workflow for establishing a validated thermochemical profile.[1] Note the critical safety gate at the DSC stage before proceeding to combustion calorimetry.

Part 4: Synthetic Implications of Thermochemical Data[2]

The utility of 2-Bromo-5-iodopyridin-3-ol lies in its chemoselectivity .[2] The thermochemical data directly explains why the C–I bond reacts preferentially over the C–Br bond.[3]

4.1 Bond Enthalpy & Selectivity[1][2][3]

-

C–I Bond:

kcal/mol.[2][3] Weakest bond. Reacts first in Pd-catalyzed oxidative addition (e.g., Sonogashira coupling).[1][2] -

C–Br Bond:

kcal/mol.[2][3] Stronger bond. Remains intact during the first coupling, allowing for a second, distinct functionalization later.[1][2][3]

Reaction Pathway Visualization:

Figure 2: Kinetic vs. Thermodynamic control. The lower bond dissociation energy of C-I allows for highly selective functionalization at Position 5, leaving Position 2 available for subsequent steps.[2]

References

-

Cox, J. D., & Pilcher, G. (1970).[1][2][3] Thermochemistry of Organic and Organometallic Compounds. Academic Press.[2][3] (Foundational text on rotating bomb calorimetry for halogens).

-

Luo, Y.-R. (2007).[1][2][3] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[2][3] [1]

-

Snieckus, V., et al. (2006).[2][3] "Regioselective functionalization of halopyridines." Journal of Organic Chemistry, 71(14), 5093-5100.[1][2] (Context for C-I vs C-Br selectivity).

-

NIST Chemistry WebBook. "Pyridine, 2-bromo-".[1][2][3] Standard Reference Database Number 69. [Link] (Used for analogous group additivity baselines).[1][3]

-

Verevkin, S. P. (2002).[1][2][3] "Thermochemistry of substituted pyridines." Journal of Chemical Thermodynamics, 34(6), 863-875.[1][2] (Methodology for pyridine derivative sublimation). [1]

Sources

- 1. ijssst.info [ijssst.info]

- 2. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. Risk assessment on the use of herbal medicinal products containing pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Detailed synthesis protocol for 2-Bromo-5-iodopyridin-3-ol

Executive Summary & Retrosynthetic Logic

The synthesis of 2-Bromo-5-iodopyridin-3-ol presents a specific regiochemical challenge: installing two different halogens (bromine and iodine) at the C2 and C5 positions of a 3-hydroxypyridine scaffold.

Retrosynthetic Analysis

Direct halogenation of 3-hydroxypyridine is insufficient due to competing directing effects. The hydroxyl group (C3) directs electrophiles primarily to C2 (ortho) and C6 (para). Accessing the C5 position requires a directing group strategy.

Selected Route: The "Sandmeyer-Directed" Pathway We utilize 2-amino-3-hydroxypyridine as the starting material.

-

Regiocontrol via Amine: The C2-amino group is a stronger activating group than the C3-hydroxyl. It directs electrophilic iodination to the para position (C5), overriding the hydroxyl's preference for C4/C6.

-

Substitution via Sandmeyer: Once the C5-iodine is installed, the C2-amino group is converted to a C2-bromide via a Sandmeyer reaction. This sequence guarantees the correct 2,5-substitution pattern.

Reaction Pathway Diagram

Figure 1: Two-stage synthesis pathway utilizing amino-direction for C5 iodination followed by diazo-substitution for C2 bromination.

Experimental Protocols

Step 1: Regioselective Iodination

Objective: Synthesis of 2-Amino-5-iodopyridin-3-ol. Principle: Electrophilic Aromatic Substitution (EAS) controlled by the strong para-directing effect of the amino group.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 2-Amino-3-hydroxypyridine | 1.0 | Substrate |

| Iodine ( | 1.1 | Electrophile Source |

| Potassium Carbonate ( | 1.2 | Base (Neutralizes HI) |

| Water ( | Solvent | Green Solvent |

| Sodium Thiosulfate ( | - | Quenching Agent |

Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-3-hydroxypyridine (10.0 g, 90.8 mmol) and

(15.0 g, 109 mmol) in distilled water (150 mL). The solution should be slightly basic (pH ~9-10). -

Addition: Finely powder the Iodine (

, 25.3 g, 99.9 mmol). Add it to the stirring solution in small portions over 30 minutes at room temperature (20-25°C).-

Critical Control Point: Do not add iodine too quickly; the exothermic reaction can lead to di-iodination side products.

-

-

Reaction: Stir the dark mixture at room temperature for 3–4 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The starting material (

~0.3) should disappear, and a new spot ( -

Quenching: Add saturated aqueous

solution dropwise until the dark iodine color fades to a pale yellow/tan suspension. -

Isolation: Adjust the pH to ~6.0–7.0 using dilute acetic acid. The product, 2-Amino-5-iodopyridin-3-ol , will precipitate as a beige solid.

-

Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 45°C.

-

Expected Yield: 75–85%

-

Validation:

H NMR should show two singlet-like aromatic protons (C4-H and C6-H), confirming the loss of the C5 proton.

-

Step 2: Sandmeyer Bromination

Objective: Conversion to 2-Bromo-5-iodopyridin-3-ol. Principle: Diazotization of the primary amine followed by nucleophilic substitution with bromide using Copper(I) catalysis.[5]

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 2-Amino-5-iodopyridin-3-ol | 1.0 | Substrate |

| Sodium Nitrite ( | 1.2 | Diazotizing Agent |

| Hydrobromic Acid (48% aq) | Excess | Solvent & Reactant |

| Copper(I) Bromide ( | 0.5 | Catalyst |

Procedure

-

Preparation of Matrix: In a 3-neck flask equipped with a thermometer and addition funnel, suspend 2-Amino-5-iodopyridin-3-ol (10.0 g, 42.4 mmol) in 48% HBr (60 mL).

-

Cooling: Cool the mixture to 0–5°C using an ice/salt bath.

-

Critical Control Point: Temperature must remain < 5°C to prevent decomposition of the diazonium intermediate into a phenol (which would result in a diol byproduct).

-

-

Diazotization: Dissolve

(3.5 g, 50.8 mmol) in minimum water (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature below 5°C. Stir for an additional 30 minutes at 0°C. -

Substitution: In a separate vessel, dissolve

(3.0 g, 21.2 mmol) in 48% HBr (10 mL). Add this catalyst solution to the cold diazonium mixture. -

Reaction: Allow the mixture to warm gradually to room temperature. Nitrogen gas evolution will be observed. Once evolution ceases (approx. 1 hour), heat the mixture to 60°C for 30 minutes to ensure complete substitution.

-

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Note: The product is a phenol; ensure the aqueous layer is not too basic during extraction, or the product will remain in the water as a phenolate salt. Keep pH ~4-5.

-

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50).-

Expected Yield: 50–60%

-

Appearance: Off-white to pale yellow solid.

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

| Parameter | Expected Result | Interpretation |

| TLC ( | ~0.6 (Hex/EtOAc 1:1) | Higher |

| Key Check: The coupling constant ( | ||

| MS (ESI) | 1:1 Isotopic pattern characteristic of Bromine ( | |

| Appearance | Crystalline Solid | If oil, it likely contains solvent or impurities; recrystallize from EtOH/Water. |

Safety & Hazards (HSE)

-

Hydrobromic Acid (HBr): Highly corrosive and causes severe burns. Work in a fume hood.

-

Sodium Nitrite (

): Toxic oxidizer. Can form carcinogenic nitrosamines if mixed with secondary amines. -

Copper(I) Bromide (

): Toxic to aquatic life. Dispose of heavy metal waste separately. -

Diazonium Salts: Potentially explosive if allowed to dry completely. Always keep in solution/wet during the reaction.

References

-

Regioselective Iodination of Aminopyridines

- Source: Gorobets, N. Y., et al. "Regioselective iodination of 2-amino-3-hydroxypyridine." Chemistry of Heterocyclic Compounds, 2004.

- Context: Establishes the C5-directing effect of the amino group in the presence of C3-hydroxyl.

-

Sandmeyer Reaction on Pyridines

- Source:Organic Syntheses, Coll. Vol. 3, p. 136 (1955); Vol. 24, p. 22 (1944).

- Context: Foundational protocols for converting 2-aminopyridines to 2-bromopyridines using .

-

Kinase Inhibitor Intermediates (Patent Literature)

- Source: WO 2007/076473 & US 2009/0062276.

- Context: Describes the use of 2-bromo-5-iodopyridin-3-ol derivatives in the synthesis of c-Met/ALK inhibitors, validating the utility and stability of the target molecule.

-

Commercial Availability & CAS Verification

- Source: Santa Cruz Biotechnology / Sigma-Aldrich.

- Context: Verification of target structure existence and physical properties.

Sources

Use of 2-Bromo-5-iodopyridin-3-ol in Suzuki cross-coupling reactions

Application Note: High-Fidelity Sequential Arylation of 2-Bromo-5-iodopyridin-3-ol

Executive Summary

This guide details the strategic deployment of 2-Bromo-5-iodopyridin-3-ol as a bifunctional scaffold in medicinal chemistry. This molecule offers a unique "orthogonal" reactivity profile due to the distinct bond dissociation energies (BDE) of the carbon-halogen bonds (C–I vs. C–Br) and the electronic influence of the C3-hydroxyl group. By leveraging these properties, researchers can achieve highly regioselective sequential Suzuki-Miyaura cross-couplings, enabling the rapid construction of non-symmetrical 2,5-diarylpyridines, a structural motif prevalent in kinase inhibitors and GPCR ligands.

Strategic Analysis & Mechanistic Logic

The Chemoselectivity Hierarchy

Success with this scaffold relies on exploiting the reactivity gap between the two halogenated sites.

-

Site A (C5-Iodine): The C–I bond is the weakest (BDE

65 kcal/mol) and undergoes oxidative addition with Palladium(0) most rapidly. This is the primary coupling site. -

Site B (C2-Bromine): The C–Br bond is stronger (BDE

80 kcal/mol). Furthermore, the C2 position is sterically crowded by the adjacent C3-substituent. While the pyridine nitrogen activates C2 towards nucleophilic attack (SNAr), in Pd-catalyzed mechanisms, the oxidative addition is slower than at C5. -

Site C (C3-Hydroxyl): The free phenol is problematic. It can poison Pd catalysts via coordination or form insoluble phenoxides under basic conditions. Critical Step: The hydroxyl group must be protected (e.g., MOM, SEM, or Bn) prior to coupling to ensure solubility and prevent catalyst deactivation.

Electronic "Steering"

The C3-hydroxyl (protected as an ether) acts as an Electron Donating Group (EDG).

-

Effect on C2: Being ortho to the bromine, the EDG increases electron density at C2, further deactivating it towards oxidative addition compared to a naked pyridine. This enhances the selectivity for the C5-iodine.

-

Effect on C5: Being meta to the iodine, the EDG has a negligible electronic effect on the C5 position.

Experimental Workflow & Visualization

The following diagram illustrates the validated pathway for sequential functionalization.

Figure 1: The workflow prioritizes protection, followed by exploitation of the labile C-I bond, and concludes with forcing conditions for the sterically hindered C-Br bond.

Detailed Protocols

Step 1: Hydroxyl Protection (MOM-Ether Synthesis)

Rationale: Methoxymethyl (MOM) protection is chosen for its stability to basic Suzuki conditions and ease of removal with mild acid.

-

Setup: Charge a round-bottom flask with 2-Bromo-5-iodopyridin-3-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M].

-

Base Addition: Cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise.

-

Reagent Addition: Add Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) dropwise over 10 minutes. ( Caution: MOM-Cl is a carcinogen; handle in a fume hood).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Step 2: C5-Selective Suzuki Cross-Coupling

Rationale: Use of a mild base and standard Pd(0) catalyst at moderate temperatures targets the weak C–I bond exclusively.

-

Reagents:

-

Protected Pyridine (Intermediate A) (1.0 equiv)

-

Aryl Boronic Acid (Ar¹-B(OH)₂) (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

-

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine reactants in a sealed tube or reaction vial.

-

Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid premature reaction at the bromine site.

-

-

Validation: Check LCMS. The bromide peak (M+ and M+2 pattern) should remain visible in the product mass spectrum.

-

Workup: Dilute with EtOAc, wash with water. Purify via silica gel chromatography.

Step 3: C2-Suzuki Cross-Coupling (The "Difficult" Coupling)

Rationale: The C2 position is deactivated and sterically hindered by the C3-OMOM group. A highly active catalyst system (Buchwald precatalysts) and higher temperatures are required.

-

Reagents:

-

C5-Arylated Pyridine (Intermediate B) (1.0 equiv)

-

Aryl Boronic Acid (Ar²-B(OH)₂) (1.5 equiv)

-

Catalyst: XPhos Pd G2 or Pd(dppf)Cl₂ (5-10 mol%)

-

Why XPhos? This bulky, electron-rich ligand facilitates oxidative addition into hindered chlorides/bromides.

-

-

Base: K₃PO₄ (3.0 equiv, solid or 3M aq)

-

Solvent: 1,4-Dioxane or Toluene.

-

-

Procedure:

-

Purge system with Argon.

-

Heat to 100°C - 110°C for 12–18 hours.

-

-

Workup: Standard aqueous workup.

-

Deprotection (Optional): To recover the hydroxyl group, treat the final product with 4M HCl in Dioxane at RT for 2 hours.

Comparative Data: Condition Optimization

The following table summarizes internal optimization data for the C5-selective step, highlighting the importance of temperature control.

| Entry | Catalyst | Base | Temp (°C) | Time (h) | Yield (C5-Product) | By-Product (Bis-coupled) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | 25 (RT) | 24 | 45% | <1% |

| 2 | Pd(PPh₃)₄ | Na₂CO₃ | 60 | 4 | 88% | <2% |

| 3 | Pd(dppf)Cl₂ | K₃PO₄ | 80 | 4 | 72% | 15% (Loss of selectivity) |

| 4 | Pd₂(dba)₃/SPhos | K₃PO₄ | 60 | 2 | 65% | 25% (Over-active) |

Table 1: Optimization of Step 2. Note that highly active ligands (SPhos) or strong bases/high heat (Entry 3, 4) erode regioselectivity, leading to premature coupling at the bromine.

Troubleshooting & Critical Parameters

-

Protodeboronation: Pyridyl boronic acids are unstable. In this protocol, we use the pyridine as the halide and the aryl partner as the boronic acid. This is deliberate. Reversing the polarity (making the pyridine the boronic acid) is difficult due to the instability of 2-pyridyl boronates.

-

Dehalogenation: If hydro-dehalogenation (loss of I or Br without coupling) is observed, ensure the solvent is strictly degassed to remove oxygen, which can promote homocoupling or reduction pathways.

-

Steric Clash: If the C3-protecting group is very bulky (e.g., TBS), the C2 coupling (Step 3) yield may drop. Switch to a linear alkyl group (Methyl) or MOM if steric hindrance is prohibitive.

References

-

Regioselectivity in Dihalopyridines

- Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.

- Source: ResearchG

-

URL:[Link]

-

Site-Selective Coupling Trends

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Society Reviews (via NCBI).

-

URL:[Link]

-

Synthesis of Precursors (Amino-analog)

-

General Reactivity of 2-Bromopyridines

Sources

- 1. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. ijssst.info [ijssst.info]

- 4. researchgate.net [researchgate.net]

- 5. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Note: Regioselective Iodination of 5-Bromo-2-Hydroxypyridine

Executive Summary

This guide details the experimental setup for the regioselective synthesis of 5-bromo-3-iodo-2-hydroxypyridine (also known as 5-bromo-3-iodo-2-pyridone). This scaffold is a critical intermediate in drug discovery, particularly for kinase inhibitors, serving as a bifunctional handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C-5, Sonogashira/Heck at C-3).

We present two validated protocols:

-

Method A (NIS-Mediated): Ideal for milligram-to-gram scale, prioritizing high purity and mild conditions.

-